LDC4297
説明
a CDK7 inhibitor with antineoplastic activity; structure in first source
Structure
3D Structure
特性
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRZENCFIIHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LDC4297: A Potent and Selective Inhibitor of Cyclin-Dependent Kinase 7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a small molecule inhibitor belonging to the pyrazolotriazine chemical class that has emerged as a highly potent and selective cellular probe for studying the function of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. This compound exhibits its inhibitory effect in the nano-picomolar range, making it a valuable tool for dissecting the intricate cellular processes governed by CDK7.[1] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
The Primary Cellular Target: Cyclin-Dependent Kinase 7 (CDK7)
The principal cellular target of this compound is Cyclin-Dependent Kinase 7 (CDK7).[1][3][4] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[5] This complex is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[5]
Furthermore, CDK7 is an integral subunit of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[5] This phosphorylation is essential for the initiation and elongation phases of transcription.
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of CDK7.[1][5][6] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] This inhibitory action leads to a cascade of downstream effects, including:
-
Inhibition of RNAPII CTD Phosphorylation: this compound treatment leads to a significant reduction in the phosphorylation of RNAPII at Serine 5 and Serine 7.[5]
-
Cell Cycle Arrest: By inhibiting the activating phosphorylation of cell cycle CDKs, this compound can induce cell cycle arrest, with the specific phase (G1 or G2/M) being cell-type dependent.[5]
-
Induction of Apoptosis: In several cancer cell lines, inhibition of CDK7 by this compound has been shown to induce programmed cell death.[3][5]
-
Antiviral Activity: this compound exhibits broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV).[1][3][7] This effect is mediated, at least in part, by interfering with the virus-induced phosphorylation of the retinoblastoma protein (Rb).[1]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| CDK7 | 0.13 ± 0.06 | LANCE TR-FRET | [1] |
| CDK7 | < 5 | In vitro kinase assay | [3] |
| CDK1 | 53.7 | Not specified | [3] |
| CDK2 | 6.4 | Not specified | [3] |
| CDK4 | > 10,000 | Not specified | [3] |
| CDK6 | > 10,000 | Not specified | [3] |
| CDK9 | 1,710 | Not specified | [3] |
| Cellular/Viral Activity | EC50 / GI50 / CC50 | Cell Line / Virus | Reference |
| Antiviral (HCMV) | 24.5 ± 1.3 nM | Human Fibroblasts | [1][3] |
| Anti-proliferative | 4.5 µM (GI50) | Human Fibroblasts (HFF) | [7] |
| Cytotoxicity | 5.22 ± 0.50 µM (CC50) | Human Fibroblasts (HFF) | [1] |
Experimental Protocols
The identification and characterization of this compound's cellular target and mechanism of action involved a series of key experiments.
In Vitro Kinase Assays
-
Radiometric Protein Kinase Assay (33PanQinase):
-
Objective: To determine the kinase selectivity profile of this compound across a broad panel of kinases.
-
Methodology: The activity of 333 individual protein kinases was measured in the presence of 100 nM this compound. The assay utilizes [γ-33P]ATP as a phosphate (B84403) source. The incorporation of 33P into a generic or specific substrate is measured to determine the residual kinase activity.[1][2]
-
-
LANCE Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Objective: To determine the IC50 value of this compound for specific CDKs.
-
Methodology: This assay measures the phosphorylation of a ULight-labeled peptide substrate by the kinase. A europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. The inhibition of this signal by this compound is measured to calculate the IC50.[1][2]
-
Cellular Assays
-
Western Blot Analysis:
-
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets like RNAPII and Rb.
-
Methodology: Cells are treated with this compound or a vehicle control. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against the total and phosphorylated forms of the target proteins are used to detect changes in their phosphorylation levels.[1][6]
-
-
Antiviral GFP-Based Reporter Assay:
-
Objective: To determine the antiviral efficacy of this compound against HCMV.
-
Methodology: Human fibroblasts are infected with a recombinant HCMV strain that expresses Green Fluorescent Protein (GFP). The infected cells are then treated with varying concentrations of this compound. The inhibition of viral replication is quantified by measuring the reduction in GFP expression.[1]
-
-
Cytotoxicity Assays (Trypan Blue Exclusion or LDH Release):
-
Objective: To determine the concentration at which this compound becomes toxic to cells.
-
Methodology: Cells are incubated with increasing concentrations of this compound. For the trypan blue exclusion assay, the percentage of viable cells that can exclude the dye is determined by microscopic counting. The LDH release assay measures the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK7 within the CAK and TFIIH complexes.
Caption: Workflow for determining IC50 using a TR-FRET kinase assay.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LDC4297: A Technical Guide to its Impact on Host Cell Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a potent and highly selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central component of the Transcription Factor IIH (TFIIH) complex and a CDK-activating kinase (CAK), CDK7 plays a pivotal role in the regulation of transcription and cell cycle progression. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts host cell transcription. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, virology, and drug development investigating CDK7 inhibition as a therapeutic strategy.
Core Mechanism of Action: Inhibition of CDK7-Mediated Transcription
This compound exerts its primary effect on host cell transcription by inhibiting the kinase activity of CDK7.[1][2] CDK7 is a critical component of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA Polymerase II (RNAPII).[1][2][3] The primary mechanism involves the inhibition of CDK7-dependent phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNAPII, specifically at serine 5 (Ser5) and serine 7 (Ser7) residues.[3] This phosphorylation is a crucial step for promoter escape and the transition from transcription initiation to elongation.[1][2]
By inhibiting CDK7, this compound leads to a reduction in RNAPII CTD phosphorylation, which in turn affects the stability of the preinitiation complex and impairs the release of paused RNAPII from gene promoters.[3][4] This results in a global, yet nuanced, alteration of gene expression.[3]
Quantitative Effects on Host Cell Transcription
The impact of this compound on host cell transcription has been quantified in various studies, primarily through RNA-sequencing (RNA-seq) and other transcriptomic analyses. The extent of gene expression modulation is cell-type specific and concentration-dependent.
Table 1: Global Gene Expression Changes Induced by this compound
| Cell Line | Treatment Conditions | Number of Significantly Altered Genes | Reference |
| Panc89 (Pancreatic Cancer) | 0.1 µM this compound for 3 days | 8484 | [2] |
| Mia-Paca2 (Pancreatic Cancer) | 0.1 µM this compound for 3 days | 5171 | [2] |
Table 2: Effects of this compound on RNA Polymerase II Activity
| Assay | Cell Line / System | This compound Concentration | Observed Effect | Reference |
| In vitro Transcription Assay | A549 or 293T nuclear extract | 300 nM | Strong inhibition of elongated transcript complexes | [3] |
| Luciferase Reporter Assay | HeLa cells | 0.5 µM | Reduction in de novo transcription | [3] |
| ChIP-qPCR | A549 cells | 0.3 µM | Altered distribution of RNAPII across gene bodies | [3] |
Table 3: Kinase Inhibitory Profile of this compound
| Kinase | IC50 | Reference |
| CDK7 | 0.13 ± 0.06 nM | [5] |
| CDK1 | 53.7 nM | [6] |
| CDK2 | 6.4 nM | [6] |
| CDK4 | >10 µM | [7] |
| CDK6 | >10 µM | [7] |
| CDK9 | 1.71 µM | [7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Transcriptional Inhibition
The following diagram illustrates the core mechanism by which this compound inhibits transcription.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC4297: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3][4] Belonging to the pyrazolotriazine chemical class, this compound has demonstrated significant therapeutic potential, particularly in the fields of oncology and virology, owing to its crucial role in regulating the cell cycle and transcription.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically identified as (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][3][5]triazin-4-amine.[1][6] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][3][5]triazin-4-amine | [1][6] |
| Molecular Formula | C23H28N8O | [2][5][7] |
| Molecular Weight | 432.53 g/mol | [5][7] |
| SMILES String | CC(C)C1=C2N=C(OC3CNCCC3)N=C(NCC4=CC=CC=C4N5C=CC=N5)N2N=C1 | [3] |
| CAS Registry Number | 1453834-21-3 | [2][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, ATP-competitive inhibitor of CDK7.[1][8] CDK7 is a critical enzyme that plays a dual role in cellular processes:
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[9][10]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[9][11] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step in the initiation of transcription.[10][11]
By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and inhibition of transcription, which are particularly detrimental to rapidly proliferating cancer cells and viruses that rely on the host's transcriptional machinery.[9]
One of the well-documented mechanisms of this compound's antiviral activity, particularly against human cytomegalovirus (HCMV), involves its interference with the virus-induced inactivation of the retinoblastoma protein (Rb).[1][8] Rb is a tumor suppressor protein that controls cell cycle progression. HCMV promotes its own replication by inducing the phosphorylation and inactivation of Rb. This compound has been shown to counteract this effect.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cell-based assays.
Table 1: Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Assay Type | Reference |
| CDK7 | 0.13 ± 0.06 | TR-FRET | [1][8] |
| CDK1 | 53.7 | Enzymatic | [4] |
| CDK2 | 6.4 | Enzymatic | [4] |
| CDK4 | >10,000 | Enzymatic | [4] |
| CDK5/p25 | 22 | Enzymatic | [5] |
| CDK5/p35 | 10 | Enzymatic | [5] |
| CDK6 | >10,000 | Enzymatic | [4] |
| CDK9 | 1,710 | Enzymatic | [4] |
Table 2: Antiviral Activity
| Virus | EC50 (nM) | Cell Line | Reference |
| HCMV (AD169-GFP) | 24.5 ± 1.3 | HFF | [1][8] |
| GPCMV | 50 | HFF | [3] |
| MCMV | 70 | HFF | [3] |
| HHV-6A | 40 | HFF | [3] |
| HSV-1 | 20 | HFF | [3] |
| HSV-2 | 270 | HFF | [3] |
| VZV | 60 | HFF | [3] |
| EBV | 1,210 | - | [3] |
| HAdV-2 | 250 | - | [3] |
| Vaccinia virus | 770 | - | [3] |
| HIV-1 (nl4-3) | 1,040 | - | [3] |
| Influenza A virus | 990 | - | [3] |
Table 3: Cellular Activity
| Parameter | Value (µM) | Cell Line | Reference |
| GI50 | 4.5 ± 2.5 | HFF | [1][8] |
| CC50 | 5.22 ± 0.50 | HFF | [1][8] |
| CC50 (Range across 8 cell types) | 2.85 - 17.42 | Various | [1][8] |
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay was utilized to determine the IC50 value of this compound against CDK7.
-
Reaction Components: Recombinant human CDK7/CycH/MAT1 complex, ULight-labeled peptide substrate, and Europium (Eu)-labeled anti-phospho-antibody.
-
Procedure:
-
The kinase reaction is performed in the presence of varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
Following incubation, the Eu-labeled antibody is added to detect the phosphorylated substrate.
-
The FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the FRET signal versus the inhibitor concentration.
Radiometric Protein Kinase Assay (³³PanQinase)
This assay was used for kinome-wide selectivity profiling.
-
Principle: Measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate by the kinase.
-
Procedure:
-
A panel of 333 individual protein kinases is assayed in the presence of a fixed concentration of this compound (e.g., 100 nM).
-
The reaction mixtures are incubated to allow for phosphorylation.
-
The phosphorylated substrate is captured, and the radioactivity is quantified.
-
-
Data Analysis: The residual kinase activity is calculated as a percentage of the activity in the absence of the inhibitor.
HCMV Replication Assay (GFP-based)
This cell-based assay was employed to determine the antiviral efficacy of this compound.
-
Cell Line and Virus: Primary human foreskin fibroblasts (HFFs) and a recombinant HCMV strain expressing Green Fluorescent Protein (AD169-GFP).
-
Procedure:
-
HFFs are infected with HCMV AD169-GFP.
-
Immediately after infection, the cells are treated with various concentrations of this compound.
-
The cells are incubated for a defined period (e.g., 7 days).
-
The level of GFP expression, which correlates with viral replication, is quantified using a fluorometer.
-
-
Data Analysis: The EC50 value is determined from the dose-response curve of GFP fluorescence versus this compound concentration.
Western Blot Analysis
This technique was used to investigate the effect of this compound on viral and cellular protein expression and phosphorylation.
-
Sample Preparation: HFFs are infected with HCMV and treated with this compound for various time points (e.g., 12, 24, 48, 96 hours). Cell lysates are then prepared.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., HCMV immediate-early proteins, pUL44, gB, total Rb, phospho-Rb).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels in response to this compound treatment.
Conclusion
This compound is a highly potent and selective inhibitor of CDK7 with well-characterized chemical and biological properties. Its ability to modulate fundamental cellular processes of transcription and cell cycle regulation underscores its potential as a therapeutic agent in oncology and infectious diseases. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. darkkinome.org [darkkinome.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [darkkinome.org]
- 8. lead-discovery.de [lead-discovery.de]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
LDC4297: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC4297 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both cell cycle progression and transcription. This document provides an in-depth technical overview of the role of this compound in cell cycle regulation, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This compound has been shown to induce cell cycle arrest in a cell-type-specific manner, primarily through the inhibition of CDK7's kinase activity, which in turn affects the phosphorylation status of critical cell cycle proteins, including the Retinoblastoma protein (Rb). This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle. CDK7, as a component of the CDK-activating kinase (CAK) complex, plays a pivotal role by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, thereby regulating transcription.
This compound has emerged as a highly selective and potent small molecule inhibitor of CDK7. Its ability to concurrently disrupt cell cycle progression and transcription makes it a compelling candidate for anti-cancer therapy. This guide will delve into the specific mechanisms by which this compound exerts its effects on cell cycle regulation.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cell cycle distribution.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK7 | 0.13 |
| CDK1 | 53.7 |
| CDK2 | 6.4 |
| CDK4 | >10,000 |
| CDK6 | >10,000 |
| CDK9 | 1,710 |
Data compiled from multiple sources.
Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Mia-Paca2 | 0 | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |
| 0.1 | 48.2 ± 2.5 | 30.1 ± 1.8 | 21.7 ± 1.4 | |
| 0.2 | 55.6 ± 3.0 | 22.5 ± 2.2 | 21.9 ± 1.9 | |
| 0.4 | 65.1 ± 3.5 | 15.3 ± 1.9 | 19.6 ± 2.1 | |
| Panc89 | 0 | 42.1 ± 1.9 | 38.2 ± 2.0 | 19.7 ± 1.5 |
| 0.025 | 45.3 ± 2.2 | 33.1 ± 1.7 | 21.6 ± 1.3 | |
| 0.05 | 50.1 ± 2.8 | 27.6 ± 2.1 | 22.3 ± 1.8 | |
| 0.1 | 58.9 ± 3.1 | 19.8 ± 2.0 | 21.3 ± 1.7 | |
| 0.2 | 68.2 ± 3.9 | 12.5 ± 1.5 | 19.3 ± 2.0 | |
| 0.4 | 75.3 ± 4.2 | 8.1 ± 1.1 | 16.6 ± 1.9 |
Cells were treated for 4 days. Data is presented as mean ± SD.[1]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action in cell cycle regulation is the inhibition of CDK7 kinase activity. This leads to a cascade of downstream effects, most notably impacting the Retinoblastoma (Rb)-E2F pathway, a critical regulator of the G1/S transition.
The CDK7-Rb-E2F Signaling Pathway
Caption: this compound inhibits CDK7, preventing the activation of G1 CDKs and subsequent Rb phosphorylation, leading to G1 arrest.
In a normal cell cycle, CDK7, as part of the CAK complex, phosphorylates and activates CDK4/6 and CDK2. These activated CDKs then phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and DNA replication.
This compound, by inhibiting CDK7, prevents the initial activation of CDK4/6 and CDK2. This leads to the accumulation of hypophosphorylated, active Rb, which remains bound to E2F, repressing the transcription of S-phase genes and ultimately causing a G1 phase cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell cycle regulation.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase Tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor)
-
LanthaScreen™ Eu-anti-GST Antibody
-
TR-FRET Dilution Buffer
-
This compound serial dilutions
-
384-well assay plates
Procedure:
-
Prepare a 2X solution of CDK7/Cyclin H/MAT1 and a 2X solution of the Eu-anti-GST antibody in TR-FRET Dilution Buffer.
-
Prepare a 4X serial dilution of this compound in TR-FRET Dilution Buffer.
-
Add 5 µL of the 2X CDK7/antibody solution to each well of a 384-well plate.
-
Add 2.5 µL of the 4X this compound serial dilutions to the wells.
-
Add 2.5 µL of a 4X solution of the kinase tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Conclusion
This compound is a highly selective and potent inhibitor of CDK7 that effectively disrupts cell cycle progression in cancer cells. Its primary mechanism involves the inhibition of the CAK complex, leading to a failure in the activation of key cell cycle CDKs and subsequent G1 arrest through the Rb-E2F pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CDK7 inhibition. Further studies are warranted to fully elucidate the cell-type-specific responses to this compound and to explore its efficacy in various cancer models.
References
LDC4297: A Precision Tool for the Interrogation of Transcriptional Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of eukaryotic transcription is fundamental to understanding cellular function in both health and disease. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription through its role in the general transcription factor TFIIH and its function as a CDK-activating kinase (CAK). The development of potent and selective chemical probes to dissect the multifaceted roles of CDK7 has been instrumental in advancing our understanding of transcriptional control. LDC4297 is a highly specific, non-covalent, ATP-competitive inhibitor of CDK7 that serves as an invaluable tool for studying transcription. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in transcription research.
Introduction to this compound
This compound is a pyrazolotriazine-based compound that exhibits exceptional potency and selectivity for CDK7.[1] Unlike covalent inhibitors such as THZ1, this compound's reversible, non-covalent binding mode offers distinct advantages for certain experimental designs.[2] Its high specificity minimizes off-target effects, a crucial feature for a chemical probe intended to dissect a specific biological process. This compound has been utilized to investigate the role of CDK7 in global mRNA synthesis, the expression of specific genes, and the viability of cancer cells, which are often highly dependent on transcriptional output.[2][3]
Mechanism of Action: Inhibition of CDK7-Mediated Transcription
CDK7 plays a pivotal role in the initiation and elongation phases of transcription by RNA Polymerase II (RNAPII). As a core component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1.[4] The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence Y1S2P3T4S5P6S7. CDK7 preferentially phosphorylates serine 5 (Ser5-P) and serine 7 (Ser7-P) of this repeat.[4]
Phosphorylation of the RNAPII CTD by CDK7 is a critical step for promoter escape and the transition from transcription initiation to productive elongation.[5] this compound, by competitively binding to the ATP pocket of CDK7, inhibits this phosphorylation event. This leads to a reduction in RNAPII CTD phosphorylation, which in turn affects the stability of the preinitiation complex and impairs the release of paused RNAPII, ultimately leading to a decrease in nascent RNA synthesis.[4]
The signaling pathway illustrating the role of CDK7 in transcription and its inhibition by this compound is depicted below.
Quantitative Data
The efficacy and selectivity of a chemical probe are paramount. This compound has been extensively profiled against a wide range of kinases, demonstrating its high selectivity for CDK7.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| CDK7 | 0.13 | [6][7] |
| CDK1 | 53.7 - 54 | [7][8] |
| CDK2 | 6.4 | [7] |
| CDK4 | >10,000 | [7] |
| CDK6 | >10,000 | [7] |
| CDK9 | 1,710 | [7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Human Fibroblasts (HFF) | HCMV Replication | EC50 | 24.5 nM | [6] |
| Pancreatic Cancer Lines | Viability | GI50 | Varies (cell line dependent) | [2] |
| A549, HeLa, HCT116 | Apoptosis | - | Concentration-dependent | [7] |
EC50 (Half-maximal effective concentration) and GI50 (Half-maximal growth inhibition) values demonstrate the cellular potency of this compound.
Experimental Protocols
The following protocols are generalized methodologies based on published studies. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Transcription Assay
This assay assesses the direct impact of this compound on RNAPII-driven transcription from a DNA template in a cell-free system.
Methodology:
-
Template Preparation: Utilize a DNA template containing a strong promoter (e.g., adenovirus major late promoter) immobilized on paramagnetic beads.
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., HeLa, A549) as a source of transcription factors and RNAPII.
-
Pre-initiation Complex (PIC) Formation: Incubate the immobilized DNA template with the nuclear extract to allow for the assembly of the PIC.
-
Inhibitor Treatment: Add this compound at various concentrations to the PIC formation reaction. Include a vehicle control (e.g., DMSO).
-
Transcription Initiation and Elongation: Initiate transcription by adding a nucleotide mix containing ATP, CTP, GTP, and radiolabeled UTP (e.g., [α-³²P]UTP).
-
Transcript Analysis: Stop the reaction and elute the newly synthesized RNA. Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
Analysis of Nascent RNA Synthesis by RT-qPCR
This method measures the effect of this compound on the transcription of specific endogenous genes in cultured cells by quantifying short-lived pre-mRNAs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of this compound concentrations for a short duration (e.g., 30 minutes to 2 hours).[3]
-
RNA Extraction: Harvest the cells and immediately lyse them to preserve RNA integrity. Extract total RNA using a standard method (e.g., Trizol or a column-based kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers that specifically amplify intron-exon junctions or intronic regions of the target genes. This ensures the detection of nascent, unspliced transcripts.[3]
-
Data Analysis: Normalize the expression of the target genes to a suitable internal control and calculate the relative change in nascent transcript levels upon this compound treatment.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the effect of this compound on the phosphorylation of RNAPII CTD at specific serine residues within cells.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound at desired concentrations and for various time points.
-
Protein Lysate Preparation: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total RNAPII, phospho-Ser5 RNAPII, and phospho-Ser7 RNAPII.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII signal.
RNA-Sequencing (RNA-seq) for Global Gene Expression Profiling
RNA-seq provides a global view of the transcriptional changes induced by this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control for a defined period (e.g., 3 to 48 hours).[3][9] Extract high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways and processes that are most affected by CDK7 inhibition.
-
Conclusion
This compound is a powerful and selective chemical tool for the study of transcription. Its well-characterized mechanism of action and high specificity for CDK7 allow for the precise dissection of the role of this kinase in gene expression. The experimental approaches outlined in this guide provide a framework for researchers to leverage this compound to investigate the intricate mechanisms of transcriptional regulation in their systems of interest. The continued application of such precision tools will undoubtedly deepen our understanding of the fundamental processes that govern cellular life and disease.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. imtm.cz [imtm.cz]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
LDC4297: A Technical Whitepaper on its Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription, making it a compelling target for therapeutic intervention in oncology and virology. This document provides a detailed overview of the discovery and initial characterization of LDC4297, a potent and selective, reversible inhibitor of CDK7. This compound, belonging to the pyrazolotriazine class, has demonstrated high affinity for CDK7 in the nano-picomolar range.[1][2][3] Its initial characterization has revealed broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV), and anti-proliferative effects in tumor cells.[1][4] This whitepaper summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of its mechanism of action and relevant workflows.
Discovery and Chemical Properties
This compound was developed by the Lead Discovery Center GmbH (Dortmund, Germany) through a medicinal chemistry campaign that involved screening a kinase-biased library.[2][5] This effort led to the identification of the pyrazolotriazine scaffold as a promising starting point for potent CDK7 inhibitors. Subsequent optimization resulted in the synthesis of this compound.
-
Chemical Name: (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][6][7]triazin-4-amine[1][8]
-
Molecular Formula: C₂₃H₂₈N₈O[9]
-
Molecular Weight: 432.5 g/mol [9]
-
CAS Number: 1453834-21-3[9]
Mechanism of Action
This compound is a highly selective, reversible, ATP-competitive inhibitor of CDK7.[8] CDK7 plays a unique dual role in cellular regulation:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at Serine 5 and 7, which is essential for transcription initiation and elongation.[10][11]
-
Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex.[11] The CAK complex is responsible for the activating phosphorylation of T-loops in several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[11]
By inhibiting the kinase activity of CDK7, this compound disrupts both of these fundamental cellular processes. This leads to an arrest of the cell cycle and a reduction in the transcription of key genes, including those required for viral replication and tumor cell survival.[2][11]
In Vitro Characterization
Kinase Inhibitory Profile
This compound was profiled against a panel of cyclin-dependent kinases to determine its selectivity. It exhibits sub-nanomolar potency against CDK7 and maintains high selectivity over other cell cycle-related CDKs such as CDK4 and CDK6.[5][9]
| Table 1: Kinase Inhibitory Profile of this compound | |
| Kinase Target | IC₅₀ |
| CDK7 | 0.13 nM[12][13] |
| CDK2 | 6.4 nM[5][9] |
| CDK1 | 53.7 nM[5][9] |
| CDK9 | 1.71 µM[9] |
| CDK4 | >10 µM[9] |
| CDK6 | >10 µM[9] |
Antiviral Activity
This compound has demonstrated potent, broad-spectrum antiviral activity against a range of DNA and RNA viruses.[9][12][13] Its efficacy is particularly notable against human cytomegalovirus (HCMV), where it inhibits viral replication at low nanomolar concentrations by interfering with immediate-early gene expression.[1][2][3]
| Table 2: Antiviral Efficacy of this compound | |
| Virus | EC₅₀ |
| Human Cytomegalovirus (HCMV AD169) | 24.5 ± 1.3 nM[1][3][12] |
| Human Cytomegalovirus (HCMV TB40) | 85.0 ± 1.0 nM[3] |
| Herpes Simplex Virus-1 (HSV-1) | 0.02 µM[12][13] |
| Human Herpesvirus 6A (HHV-6A) | 0.04 µM[12][13] |
| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 µM[12][13] |
| Varicella-Zoster Virus (VZV) | 0.06 µM[12][13] |
| Murine Cytomegalovirus (MCMV) | 0.07 µM[12][13] |
| Human Adenovirus 2 (HAdV-2) | 0.25 µM[12][13] |
| Herpes Simplex Virus-2 (HSV-2) | 0.27 µM[12][13] |
| Vaccinia Virus | 0.77 µM[12][13] |
| Influenza A Virus | 0.99 µM[12][13] |
| Human Immunodeficiency Virus 1 (HIV-1) | 1.04 - 1.13 µM[12][13] |
| Epstein-Barr Virus (EBV) | 1.21 µM[12][13] |
Cellular Activity
The compound's effect on cell proliferation and cytotoxicity was assessed in primary human foreskin fibroblasts (HFFs), the host cells used for HCMV replication studies. The therapeutic index for HCMV in these cells is high, indicating a significant window between antiviral efficacy and host cell toxicity.[1][2]
| Table 3: Cellular Activity of this compound in HFFs | |
| Assay | Value |
| Anti-proliferative Activity (GI₅₀) | 4.5 ± 2.5 µM[2] |
| Cytotoxicity (CC₅₀) | 5.22 ± 0.50 µM[1][2] |
| Therapeutic Index (CC₅₀/EC₅₀ for HCMV) | ~213 |
In Vivo Characterization
Pharmacokinetic Properties
Pharmacokinetic studies in mice demonstrated that this compound has promising properties following oral administration, including rapid absorption and excellent bioavailability.[12]
| Table 4: Pharmacokinetic Properties of this compound in Mice | |
| Parameter | Value (100 mg/kg, p.o.) |
| Half-life (t₁/₂) | 1.6 h[12] |
| Time to Peak Concentration (Tₘₐₓ) | 0.5 h[12] |
| Peak Plasma Concentration (Cₘₐₓ) | 1,297.6 ng/mL[12] |
| Bioavailability | 97.7%[12] |
Experimental Protocols
In Vitro Kinase Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The enzymatic activity of CDK7 in the presence of this compound was measured using a LANCE TR-FRET assay.[1][8] The assay mixture contained the recombinant human trimeric CDK7/cyclin H/MAT1 complex, ATP, and a ULight™-labeled peptide substrate. Phosphorylation of the substrate by CDK7 was detected using a europium (Eu)-labeled anti-phospho-antibody. The FRET signal is proportional to the kinase activity, and IC₅₀ values were calculated from dose-response curves.[1][8]
-
Radiometric Protein Kinase Assay (³³PanQinase): To determine kinase selectivity, this compound was profiled against a panel of over 330 protein kinases.[1][8] The assay measured the transfer of the γ-phosphate from [γ-³³P]ATP to a generic or specific peptide substrate by each kinase. Residual kinase activity in the presence of 100 nM this compound was quantified to generate a selectivity profile.[1][8]
Antiviral Activity Assays
-
GFP-based Reporter Assay: The primary method for quantifying anti-HCMV activity involved the use of a recombinant HCMV strain expressing Green Fluorescent Protein (AD169-GFP).[1] Human Foreskin Fibroblasts (HFFs) were infected with the reporter virus and simultaneously treated with various concentrations of this compound. After a 6-day incubation period, viral replication, as indicated by GFP expression, was quantified using a fluorescence reader. EC₅₀ values were determined from the concentration-response data.[12]
Cytotoxicity Assay
-
LDH Release Assay: To assess cytotoxicity, the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium was quantified. HFFs were treated with a range of this compound concentrations for the duration of the antiviral assay. The amount of LDH in the supernatant was measured using a colorimetric assay, and CC₅₀ values were calculated. The trypan blue exclusion assay was also used as an alternative method.[1][2]
Summary and Future Directions
This compound is a novel, potent, and selective pyrazolotriazine-class inhibitor of CDK7. Initial characterization has established its sub-nanomolar potency in enzymatic assays and its broad-spectrum antiviral activity at nanomolar concentrations, particularly against herpesviruses. The compound's mechanism, involving the dual inhibition of transcription and cell cycle progression, provides a strong rationale for its observed biological effects. Favorable in vivo pharmacokinetic properties in preclinical models further support its potential for development. This compound represents a promising candidate for further investigation as a host-directed antiviral agent and potentially as an anti-cancer therapeutic.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lead-discovery.de [lead-discovery.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. rcsb.org [rcsb.org]
- 7. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for LDC4297 in Human Cytomegalovirus (HCMV) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for evaluating the anti-herpetic activity of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against human cytomegalovirus (HCMV). This compound has demonstrated significant efficacy in inhibiting HCMV replication at nanomolar concentrations.[1][2] Its multifaceted mechanism of action, which includes interference with virus-induced retinoblastoma protein (Rb) phosphorylation and inhibition of immediate-early gene expression, makes it a compelling candidate for antiviral drug development.[1][3] This document outlines the necessary materials, step-by-step procedures for various HCMV inhibition assays, and methods for data analysis.
Introduction
Human cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals and congenitally infected newborns. Current antiviral therapies are limited by toxicity and the emergence of drug-resistant strains, necessitating the development of novel therapeutic agents with different mechanisms of action. This compound is a selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[4][5] By targeting a host cell factor essential for viral replication, this compound offers a promising cell-directed antiviral strategy.[1] It effectively blocks HCMV replication at a very early stage, specifically at the level of immediate-early (IE) gene expression.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK7. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex and the general transcription factor IIH (TFIIH). Its activity is essential for both cell cycle progression and the initiation of transcription by RNA polymerase II. HCMV replication is highly dependent on the host cell's transcriptional machinery. By inhibiting CDK7, this compound disrupts these processes, thereby creating an intracellular environment that is non-permissive for viral replication. A key downstream effect of CDK7 inhibition by this compound is the interference with the phosphorylation of the retinoblastoma protein (Rb), a critical event for both cell cycle progression and HCMV replication.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity against HCMV and its effect on host cells.
Table 1: Anti-HCMV Activity of this compound
| Parameter | Virus Strain | Cell Type | Value | Reference |
| EC50 | AD169-GFP | HFF | 24.5 ± 1.3 nM | [1][2] |
| EC50 | TB40-UL32-EGFP | HFF | 85 ± 1 nM | [1] |
| EC50 | HCMV (general) | HFF | 0.02 µM | [4] |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. HFF (Human Foreskin Fibroblasts)
Table 2: Cytotoxicity and Selectivity of this compound
| Parameter | Cell Type | Value | Reference |
| GI50 | HFF | 4.5 ± 2.5 µM | [1] |
| IC50 (CDK7) | - | 0.13 nM | [4][5] |
GI50 (Half-maximal Growth Inhibition) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
GFP-Based HCMV Replication Assay
This assay quantifies viral replication by measuring the expression of a green fluorescent protein (GFP) reporter gene engineered into the HCMV genome.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Recombinant HCMV expressing GFP (e.g., AD169-GFP)
-
This compound (stock solution in DMSO)
-
Ganciclovir (GCV) as a positive control
-
96-well or 12-well cell culture plates
-
Cell lysis buffer
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HFFs into 96-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once cells are confluent, remove the growth medium and infect with GFP-expressing HCMV at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Compound Addition: Immediately after infection, add fresh culture medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Ganciclovir).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-7 days.
-
Cell Lysis: After the incubation period, aspirate the medium and lyse the cells with an appropriate lysis buffer.
-
Quantification: Measure the GFP fluorescence of the cell lysates using a fluorescence plate reader.
-
Data Analysis: Normalize the GFP signal to the vehicle control and plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.
Virus Yield Reduction Assay
This assay measures the production of infectious virus particles in the presence of the inhibitor.
Materials:
-
HFFs
-
DMEM with 10% FBS
-
HCMV (e.g., AD169)
-
This compound
-
24-well or 48-well cell culture plates
-
Cryotubes
Protocol:
-
Infection and Treatment: Seed HFFs in multi-well plates and infect with HCMV at an MOI of 0.3. Treat the infected cells with various concentrations of this compound.
-
Supernatant Collection: At different time points post-infection (e.g., 48, 72, 96 hours), harvest the culture supernatants.
-
Virus Titration (Plaque Assay):
-
Prepare serial dilutions of the collected supernatants.
-
Infect fresh monolayers of HFFs with the dilutions.
-
After a 1-2 hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for 10-14 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
-
-
Data Analysis: Calculate the virus titer (Plaque Forming Units per mL, PFU/mL) for each this compound concentration and time point. Compare the titers to the vehicle control to determine the extent of inhibition.
Plaque Reduction Assay
This is a classic virological assay to determine the concentration of an antiviral compound that reduces the number of plaques by 50% (IC50).
Materials:
-
HFFs
-
DMEM with 10% FBS
-
HCMV
-
This compound
-
Methylcellulose or other overlay medium
-
12-well or 24-well plates
-
Crystal violet solution
Protocol:
-
Cell Seeding: Seed HFFs in multi-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a dilution of HCMV that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 10-14 days.
-
Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of HCMV replication with a well-defined mechanism of action targeting the host cell factor CDK7. The protocols outlined in these application notes provide robust and reliable methods for quantifying the antiviral activity of this compound and similar compounds. These assays are essential tools for the preclinical evaluation of novel anti-HCMV drug candidates.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Activity Controls the Onset of the HCMV Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytomegalovirus cyclin-dependent kinase ortholog vCDK/pUL97 undergoes regulatory interaction with human cyclin H and CDK7 to codetermine viral replication efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. HCMV GFP-Based Replication Assay [bio-protocol.org]
- 5. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDC4297 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and dosage of LDC4297, a selective inhibitor of Cyclin-dependent kinase 7 (CDK7), in mouse models. The information is intended for use in preclinical research settings.
Mechanism of Action
This compound is a potent and selective inhibitor of CDK7, with an IC50 value of 0.13 nM.[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[3][4][5] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[4]
By inhibiting CDK7, this compound disrupts these fundamental cellular processes. This leads to cell cycle arrest and the suppression of transcription of key genes, which can induce apoptosis in cancer cells.[6] Furthermore, this compound has demonstrated broad-spectrum antiviral activity, for instance, by inhibiting the replication of human cytomegalovirus (HCMV) with an EC50 of 24.5 nM.[1][2][7] One of its multifaceted modes of action involves interfering with the virus-induced phosphorylation of the Retinoblastoma protein (Rb).[7][8]
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory concentrations and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Target/Process | Cell Line/System | Parameter | Value | Reference |
| CDK7 | Enzymatic Assay | IC50 | 0.13 nM | [1][2] |
| CDK1 | Enzymatic Assay | IC50 | 53.7 nM | [6] |
| CDK2 | Enzymatic Assay | IC50 | 6.4 nM | [6] |
| CDK9 | Enzymatic Assay | IC50 | 1.71 µM | [6] |
| HCMV Replication | Human Fibroblasts | EC50 | 24.5 nM | [1][2][7] |
| Cell Proliferation | Human Fibroblasts (HFF) | GI50 | 4.5 µM | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Unit |
| Dose | 100 | mg/kg |
| Route of Administration | Oral (p.o.), single dose | - |
| Tmax (Time to peak concentration) | 0.5 | hours |
| Cmax (Peak plasma concentration) | 1,297.6 | ng/mL |
| t1/2z (Terminal half-life) | 1.6 | hours |
| Bioavailability | 97.7 | % |
| Plasma Presence | At least 8 | hours |
| [1][2][8][9] |
Experimental Protocols
The following protocols provide a general framework for the preparation and administration of this compound to mice. These should be adapted based on the specific experimental design.
4.1. Materials
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose in water, DMSO, PEG300, etc.)
-
Sterile water for injection
-
Appropriate size gavage needles
-
Syringes
-
Balance and weighing paper
-
Vortex mixer
-
Sonicator (optional)
4.2. Experimental Workflow Diagram
4.3. Preparation of this compound Formulation
-
Determine the required concentration: Based on the target dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 20g mouse receiving a 100 mg/kg dose, the total dose is 2 mg. If the administration volume is 0.1 mL (100 µL), the required concentration is 20 mg/mL.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle: Prepare the chosen vehicle solution. The solubility of this compound is reported to be 20 mg/mL in DMF and DMSO. For in vivo studies, it is crucial to use a biocompatible vehicle. A common practice for oral gavage is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like PEG300 and/or saline to the final concentration, ensuring the final DMSO concentration is low (typically <5-10%).
-
Dissolve the compound: Add the this compound powder to the vehicle. Vortex thoroughly to dissolve. If necessary, use a sonicator to aid dissolution. Ensure the final solution is homogenous.
4.4. Administration Protocol (Oral Gavage)
-
Animal Handling: Handle the mice gently but firmly to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Administration:
-
Draw the calculated volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Carefully remove the gavage needle.
-
-
Monitoring: After administration, monitor the mice for any signs of toxicity or adverse reactions. For efficacy studies, follow the established experimental timeline for measurements (e.g., tumor volume, viral load).
4.5. Considerations for Study Design
-
Vehicle Control: Always include a control group of mice that receives the vehicle solution without this compound.
-
Dose-Response Studies: To determine the optimal therapeutic dose, it is recommended to perform a dose-response study with multiple dosage groups.
-
Frequency of Administration: The pharmacokinetic data shows a relatively short half-life of 1.6 hours, although the compound is present in plasma for at least 8 hours.[1][2][8][9] For chronic studies, daily or twice-daily administration may be necessary to maintain therapeutic levels. This should be determined empirically.
-
Toxicity Studies: Before initiating large-scale efficacy studies, it is advisable to conduct a preliminary study to assess the maximum tolerated dose (MTD) of this compound with the chosen administration schedule.
These notes and protocols are intended to serve as a guide. Researchers should optimize these procedures for their specific mouse models and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lead-discovery.de [lead-discovery.de]
- 9. file.glpbio.com [file.glpbio.com]
Troubleshooting & Optimization
LDC4297 Technical Support Center: A Guide to Solubility and Stability in Cell Culture Media
Welcome to the technical support center for LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on ensuring its solubility and stability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets CDK7.[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription.[4][5] By inhibiting CDK7, this compound can block the phosphorylation of the C-terminal domain of RNA polymerase II, leading to an inhibition of transcription, and can also affect cell cycle progression.[6][7] It has demonstrated broad-spectrum antiviral activity and is also investigated for its potential in cancer therapy.[7][8]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][9] For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO.[2]
Q3: How should I store this compound stock solutions?
A3: this compound powder can be stored at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q4: I observed precipitation when diluting my this compound DMSO stock into cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in the medium may have exceeded its aqueous solubility limit.
-
Optimize your dilution technique: Pre-warm the cell culture medium to 37°C. Instead of adding the medium to the DMSO stock, add the DMSO stock dropwise to the medium while gently swirling to ensure rapid and even mixing.[10]
-
Use an intermediate dilution step: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium.
-
Maintain a low final DMSO concentration: While DMSO is necessary for initial solubilization, its final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and to minimize its effect on compound solubility.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: How does serum in the cell culture medium affect this compound?
A5: Serum contains proteins, such as albumin, that can bind to small molecules. This binding can affect the free concentration and apparent activity of this compound. The extent of serum protein binding is compound-specific. It is advisable to determine the optimal concentration of this compound in the presence of the serum concentration used in your experimental model.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | ≥ 60 mg/mL (138.72 mM) | [2] |
| Ethanol | 20 mg/mL | [3] |
| DMF | 20 mg/mL | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm (for nephelometry) or visual inspection
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into cell culture medium: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to a larger volume of your pre-warmed (37°C) cell culture medium (e.g., 198 µL) in the wells of a new 96-well plate. This will result in a constant final DMSO concentration across all wells.
-
Incubate and observe: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Assess solubility:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is the estimated kinetic solubility.
-
Nephelometry (Quantitative): Measure the light scattering of each well using a plate reader at a wavelength of 600-650 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation. The highest concentration without a significant increase in light scattering is the kinetic solubility.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
This protocol outlines a general procedure to determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (with and without serum)
-
Sterile, low-protein binding multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a structurally similar, stable compound)
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare working solution: Dilute the 10 mM this compound stock solution into pre-warmed cell culture medium (with and without serum) to a final working concentration (e.g., 10 µM).
-
Incubation: Add the working solution to triplicate wells of a multi-well plate. Incubate the plate at 37°C in a CO₂ incubator.
-
Sample collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the compound.
-
Sample preparation (Protein Precipitation): To each collected aliquot, add a fixed volume of cold ACN (e.g., 300 µL) containing the internal standard. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC-MS analysis: Transfer the supernatant to HPLC vials and analyze using a suitable HPLC-MS method.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass transition of this compound and the internal standard.
-
-
Data analysis: Calculate the peak area ratio of this compound to the internal standard for each time point. Normalize the ratios to the 0-hour time point to determine the percentage of this compound remaining over time. The half-life (t½) can then be calculated from the degradation curve.[11]
Visualizations
Caption: Simplified signaling pathway of CDK7 in transcription and cell cycle regulation, and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
LDC4297 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with LDC4297. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the reliable application of this potent CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 plays a crucial dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex that phosphorylates and activates other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), and it is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcription initiation.[4][5] Therefore, inhibition of CDK7 by this compound can lead to both cell cycle arrest and suppression of transcription.
Q2: I am observing less potent anti-proliferative effects than expected. What could be the cause?
A2: Several factors could contribute to lower-than-expected potency. Firstly, ensure the integrity of the this compound compound. Proper storage is crucial; for long-term use, it should be stored at -80°C and at -20°C for shorter periods, with repeated freeze-thaw cycles avoided by preparing single-use aliquots. Secondly, cell line-specific sensitivity can vary significantly. Some cell lines may be less dependent on CDK7 activity for proliferation.[6][7] It is also important to consider the kinetics of inhibition, as the optimal duration of treatment can differ between cell types. A time-course experiment is recommended to determine the ideal endpoint for your specific cell line. Finally, ensure that the cell seeding density is consistent, as both overly confluent and sparse cultures can show altered sensitivity to the inhibitor.
Q3: My Western blot results for downstream targets of CDK7 are inconsistent. How can I troubleshoot this?
A3: Inconsistent Western blot results can arise from several experimental variables.
-
Antibody Specificity: Ensure your primary antibodies for phosphorylated proteins (e.g., phospho-CDK1/2, phospho-RNA Polymerase II Ser5/7) are specific and have been validated for your experimental setup.
-
Loading Controls: Use appropriate loading controls. Note that expression of some common housekeeping genes might be affected by a potent transcriptional inhibitor like this compound. It may be necessary to test multiple loading controls to find one that remains stable under your experimental conditions.
-
Treatment Time: The phosphorylation status of CDK7 targets can change rapidly. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point to observe the desired effect on phosphorylation.
-
Lysate Preparation: Ensure consistent and rapid cell lysis to preserve phosphorylation states. The use of phosphatase inhibitors in your lysis buffer is critical.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a highly selective inhibitor of CDK7.[6][8] However, like any kinase inhibitor, the possibility of off-target effects, especially at higher concentrations, should be considered. While highly selective for CDK7, it has been shown to inhibit CDK1 and CDK2 at higher concentrations.[3] If you observe unexpected phenotypes that cannot be attributed to CDK7 inhibition, consider performing experiments to rule out the involvement of these other CDKs, for instance, by using more specific inhibitors for those kinases as controls. A kinome-wide analysis showed that this compound's activity is largely restricted to the CDK family.[8]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot. Confirm the purity of the compound if possible. |
| Cell Line Resistance | Research the specific cell line's dependency on the CDK7 pathway. Consider using a positive control cell line known to be sensitive to CDK7 inhibition.[6] |
| Incorrect Assay Endpoint | Perform a time-course experiment to determine the optimal incubation time for your cell line. The anti-proliferative effects of this compound may take longer to manifest in some cells. |
| Assay Detection Method | Ensure the readout of your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range. Different assays measure different aspects of cell health and can yield varying IC50 values. |
Issue 2: Unexpected Antiviral Activity Profile
| Potential Cause | Troubleshooting Step |
| Virus-Specific Dependency | This compound has shown broad-spectrum antiviral activity, particularly against herpesviruses and adenoviruses, by targeting host-cell machinery required for viral replication.[1][8] The level of inhibition can vary depending on how reliant a specific virus is on CDK7-mediated host transcription and cell cycle processes. |
| Timing of Treatment | The antiviral effect of this compound is most pronounced when added early in the infection cycle, as it can inhibit immediate-early gene expression of viruses like human cytomegalovirus (HCMV).[8] Vary the time of compound addition relative to infection to determine the critical window of inhibition. |
| Multi-faceted Mode of Action | The antiviral mechanism of this compound can be complex, involving interference with processes like virus-induced Rb phosphorylation.[8] Consider investigating multiple downstream effects to understand the full scope of its antiviral action in your system. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 / EC50 / GI50 | Cell Line / System | Reference |
| CDK7 | IC50: 0.13 nM | In vitro kinase assay | [1] |
| CDK1 | IC50: 53.7 nM | In vitro kinase assay | [3] |
| CDK2 | IC50: 6.4 nM | In vitro kinase assay | [3] |
| CDK9 | IC50: 1.71 µM | In vitro kinase assay | [3] |
| HCMV Replication | EC50: 24.5 nM | Human Foreskin Fibroblasts (HFF) | [1] |
| Cellular Proliferation | GI50: 4.5 µM | Human Foreskin Fibroblasts (HFF) | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK7 Inhibition
-
Reaction Setup: Prepare a kinase reaction buffer containing 10 mM Tris-HCl (pH 7.3), 10 mM HEPES (pH 8.2), 50 mM KCl, 5 mM MgCl2, 5% glycerol, 0.01% Igepal, 0.01 mg/ml BSA, 100 mM DTT, and 100 µM ATP.[4]
-
Enzyme and Substrate: Add recombinant human trimeric CDK7/cyclin H/MAT1 complex and a suitable substrate, such as GST-tagged RNA Polymerase II C-terminal domain (GST-CTD).[4]
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This can be done using methods such as radiometric assays (incorporation of 32P-ATP) or non-radiometric methods like ADP-Glo or FRET-based assays.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours). This should be optimized for your specific cell line.
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, resazurin, or a reagent for measuring ATP content (e.g., CellTiter-Glo).
-
Signal Measurement: After the appropriate incubation time with the reagent, measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 or GI50 value by plotting cell viability against the log of the compound concentration.
Visualizing Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
how to address cell line-specific sensitivity to LDC4297
Welcome to the technical support center for LDC4297, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound, with a particular focus on understanding and troubleshooting cell line-specific sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of CDK7.[1][2] CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[3][4] By inhibiting the ATP-binding site of CDK7, this compound exerts a dual effect: it disrupts the transcriptional machinery by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), and it impedes cell cycle progression by inhibiting the activation of cell cycle-regulating CDKs such as CDK1, CDK2, CDK4, and CDK6.[3][4]
Q2: I am observing significant differences in the sensitivity of my cell lines to this compound. Why is this happening?
A2: Cell line-specific sensitivity to this compound is a documented phenomenon and can be attributed to several factors.[5][6] Cancer cells often exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous transcription of key oncogenes and survival factors.[1] Cell lines that are more reliant on this transcriptional machinery may be more sensitive to CDK7 inhibition. Additionally, the genetic background of the cell line, including the status of tumor suppressor genes like p53 and the expression levels of oncogenes such as MYC, can influence the response to this compound.[5][7] Differences in the expression and regulation of cell cycle control genes can also contribute to varied sensitivity.[5][6]
Q3: What are the typical IC50 or EC50 values for this compound in different cell lines?
A3: The potency of this compound can vary significantly across different cell lines. For example, in pancreatic ductal adenocarcinoma (PDAC) cell lines, the viability can be affected at different concentrations.[5] It has also been shown to have antiviral activity at nanomolar concentrations.[8] Below is a summary of reported values for this compound in various cell types.
Quantitative Data Summary
| Cell Line | Cell Type | Assay Type | Endpoint | IC50 / EC50 / GI50 | Reference |
| Panc89 | Pancreatic Ductal Adenocarcinoma | Viability Assay | 3 days | ~0.1 µM | [5] |
| Mia-Paca2 | Pancreatic Ductal Adenocarcinoma | Viability Assay | 3 days | ~0.3 µM | [5] |
| Panc1 | Pancreatic Ductal Adenocarcinoma | Viability Assay | 3 days | >1 µM | [5] |
| HFF | Primary Human Foreskin Fibroblasts | Proliferation Assay | 4 days | 4.5 µM | [8] |
| HFF (HCMV) | HCMV-infected HFF | Viral Replication | 6 days | 24.5 nM | [8] |
| A549 | Lung Carcinoma | Apoptosis Assay | Not Specified | 10-100 nM | [2] |
| HeLa | Cervical Cancer | Apoptosis Assay | Not Specified | 10-100 nM | [2] |
| HCT116 | Colorectal Carcinoma | Apoptosis Assay | Not Specified | 10-100 nM | [2] |
| MCF-7 | Breast Cancer | Viability Assay | 24-48 hours | Dose-dependent | [9] |
Troubleshooting Guide
Issue 1: High variability in results between replicate wells in my cell viability assay.
-
Potential Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[10]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension: Gently swirl the cell suspension before and during plating to ensure an even distribution of cells.
-
Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling.
-
Avoid edge effects: Fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental data points.[10]
-
Issue 2: My IC50 value for this compound is inconsistent between experiments.
-
Potential Cause: Variations in cell health, passage number, or assay conditions such as incubation time and reagent quality.[11]
-
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[10]
-
Maintain consistent assay parameters: Use the same cell seeding density, serum concentration, and incubation times for all experiments. Prepare fresh dilutions of this compound for each experiment.
-
Monitor vehicle control response: The response of the vehicle control (e.g., DMSO) should be consistent across experiments.
-
Issue 3: I am not observing the expected downstream effects of CDK7 inhibition (e.g., decreased p-RNAPII) in my western blots.
-
Potential Cause: Suboptimal antibody, insufficient protein loading, or issues with the western blot protocol.
-
Troubleshooting Steps:
-
Validate your antibodies: Ensure your primary antibodies for phosphorylated proteins are specific and used at the recommended dilution.
-
Optimize protein extraction and loading: Use an appropriate lysis buffer and ensure you are loading a sufficient amount of protein (typically 20-40 µg) for detection of phosphorylated proteins.
-
Include proper controls: Always include positive and negative controls for your target proteins. A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for assessing the effect of this compound on cell viability.[9][12]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells (typically ≤ 0.1%). Remove the old medium and add the drug-containing medium to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after this compound treatment.[13][14][15]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for CDK7 Pathway Proteins
This protocol is for detecting changes in the phosphorylation of CDK7 targets like RNA Polymerase II (p-RNAPII Ser5) and Retinoblastoma protein (p-Rb).[16][17]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser5), total RNAPII, p-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: this compound inhibits CDK7 within the TFIIH and CAK complexes.
Caption: A typical workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resi… [ouci.dntb.gov.ua]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LDC4297 In Vitro Activity and ATP Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CDK7 inhibitor, LDC4297, in in vitro kinase assays. The content is tailored for scientists and drug development professionals, with a focus on the impact of ATP concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in this compound potency (higher IC50) in our in vitro kinase assay compared to published data. What could be the cause?
A1: A common reason for apparent loss of potency with ATP-competitive inhibitors like this compound is the concentration of ATP in your assay. The inhibitory effect of this compound is dependent on the concentration of ATP.[1] As you increase the ATP concentration, a higher concentration of this compound is required to achieve the same level of inhibition. It is crucial to report the ATP concentration used in your assay when comparing results.
Q2: What is the expected shift in this compound IC50 at different ATP concentrations?
A2: The IC50 of this compound against CDK7 will increase with rising ATP concentrations. For example, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, the EC50 values for this compound were determined at increasing ATP concentrations, demonstrating this competitive relationship.[2] To ensure consistency, it is recommended to use an ATP concentration at or near the Km for CDK7 in your specific assay setup.
Q3: How does this compound's selectivity for CDK7 change at physiological ATP concentrations?
A3: this compound exhibits high selectivity for CDK7. This selectivity is maintained even at physiologically relevant ATP concentrations (e.g., ~3 mM).[2]
Q4: Can this compound be used in cell-based assays, and how will the high intracellular ATP concentration affect its activity?
A4: Yes, this compound is active in cell-based assays. However, due to the high intracellular ATP concentrations (in the millimolar range), you should expect the cellular potency (EC50) to be higher than the biochemical IC50 observed in assays with low ATP concentrations.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound | The ATP concentration in the assay is significantly higher than the Km of CDK7 for ATP. | Determine the Km of ATP for your specific CDK7 enzyme preparation and assay conditions. Run the inhibition assay at an ATP concentration equal to or below the Km. If a high ATP concentration is necessary, be aware that the IC50 will be shifted higher. |
| High variability in IC50 values between experiments | Inconsistent ATP concentrations in assay buffers. | Prepare a large batch of assay buffer with a precisely measured ATP concentration to be used across all related experiments. Verify the final ATP concentration in your assay plate. |
| This compound appears inactive in the assay | The ATP concentration is excessively high, outcompeting the inhibitor entirely. | Titrate down the ATP concentration in your assay to a range where you can observe inhibition. Start with an ATP concentration around the known Km for CDK7. |
| Difficulty comparing data with other labs | Different ATP concentrations were used in the respective assays. | Always report the ATP concentration used in your experiments. When comparing data, normalize for the ATP concentration if possible using the Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)).[3] |
Data Presentation
Table 1: Impact of ATP Concentration on this compound In Vitro Activity against CDK7
| ATP Concentration | This compound EC50 (nM) | Assay Type | Reference |
| 30 µM | ~1 | TR-FRET | Hutterer et al., 2015[2] |
| 300 µM | ~10 | TR-FRET | Hutterer et al., 2015[2] |
| 3 mM | ~100 | TR-FRET | Hutterer et al., 2015[2] |
Note: EC50 values are estimated from the graphical data presented in the cited publication.
Experimental Protocols
Protocol: In Vitro CDK7 Kinase Assay with Varying ATP Concentrations
This protocol describes a general method for assessing the inhibitory activity of this compound against CDK7 at various ATP concentrations using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
CDK7/Cyclin H/MAT1 Complex: Recombinant human CDK7/Cyclin H/MAT1.
-
Substrate: ULight™-labeled peptide substrate for CDK7.
-
Antibody: Europium (Eu)-labeled anti-phospho-substrate antibody.
-
ATP Stock Solution: Prepare a high-concentration stock of ATP in nuclease-free water and determine its precise concentration spectrophotometrically.
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a low-volume 384-well plate.
-
Add the CDK7/Cyclin H/MAT1 complex to each well.
-
Prepare separate ATP/substrate mixtures for each ATP concentration to be tested (e.g., 30 µM, 300 µM, 3 mM).
-
Initiate the kinase reaction by adding the corresponding ATP/substrate mixture to the wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding a solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
3. Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each ATP concentration.
Visualizations
Caption: CDK7's dual role in transcription and cell cycle progression.
References
Validation & Comparative
LDC4297 vs. THZ1: A Comparative Guide to Two Prominent CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two widely studied Cyclin-Dependent Kinase 7 (CDK7) inhibitors: LDC4297 and THZ1. By presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This compound is a reversible, ATP-competitive inhibitor, while THZ1 is a covalent inhibitor that forms an irreversible bond with a non-catalytic cysteine residue. This fundamental difference in their mechanism of action underpins their distinct pharmacological profiles, including potency, selectivity, and cellular effects. While both compounds potently inhibit CDK7, their off-target profiles differ, which has significant implications for their therapeutic application and potential side effects.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and THZ1, focusing on their inhibitory potency and kinase selectivity.
Table 1: In Vitro Inhibitory Activity against CDK7
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Notes |
| This compound | Reversible, ATP-competitive | CDK7 | <5[1] | Potent inhibition of CDK7 kinase activity.[1] |
| THZ1 | Covalent | CDK7 | 3.2[2] | Forms a covalent bond with Cys312 outside the ATP-binding site.[3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases (IC50 in nM) | Notes |
| This compound | CDK2 (6.4), CDK1 (53.7), CDK9 (1710)[1] | Selective for CDK7 over CDK4 and CDK6 (>10,000 nM).[1] However, it shows notable activity against CDK1 and CDK2.[1][4] A broader screen showed that at 100 nM, only 6 out of 333 kinases were inhibited by more than 50%.[5] |
| THZ1 | CDK12 (893), CDK13 (628)[3] | Also inhibits CDK12 and CDK13 due to a conserved cysteine residue.[3] KiNativ profiling in cells identified other off-targets at 1 µM, but the inhibition was not covalent.[6] |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | Human Fibroblasts (HCMV replication) | Antiviral Assay | 24.5 |
| THZ1 | Jurkat (T-ALL) | Proliferation Assay | 50[2] |
| THZ1 | Loucy (T-ALL) | Proliferation Assay | 0.55[2] |
| THZ1 | Various Breast Cancer Cell Lines | Proliferation Assay (7-day) | 10-250[7] |
Mechanism of Action and Signaling Pathways
CDK7 plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation.[8] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare CDK7 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on CDK7 enzymatic activity.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a synthetic peptide derived from the Pol II CTD)
-
ATP (at a concentration close to the Km for CDK7)
-
Test compounds (this compound, THZ1) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of diluted CDK7 enzyme to each well. For reversible inhibitors like this compound, a pre-incubation of 10-15 minutes at room temperature is sufficient.[10] For covalent inhibitors like THZ1, a longer pre-incubation may be necessary to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8/WST-8)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, THZ1)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8/WST-8 reagent to each well and incubate for 1-4 hours.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay provides a direct cellular readout of CDK7 inhibition by measuring the phosphorylation status of its primary substrate, RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Test compounds (this compound, THZ1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Pol II CTD Ser2, Ser5, Ser7; anti-total Pol II)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of the inhibitors for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Discussion and Conclusion
Both this compound and THZ1 are potent inhibitors of CDK7, but their distinct mechanisms of action and selectivity profiles have important implications for their use in research and clinical development.
This compound acts as a highly selective, reversible inhibitor of CDK7. Its primary advantage is its specificity, which allows for a more targeted investigation of CDK7's role in cellular processes with fewer confounding off-target effects. However, its activity against CDK1 and CDK2 at higher concentrations should be considered when interpreting experimental results.
THZ1 , as a covalent inhibitor, offers the advantage of prolonged and potent target engagement. Its unique mechanism of targeting a non-catalytic cysteine has paved the way for the development of other selective covalent inhibitors. However, its known off-target activity against CDK12 and CDK13 complicates the attribution of its cellular effects solely to CDK7 inhibition.[12][13] This polypharmacology may contribute to its potent anti-cancer activity but also presents challenges for its clinical development.
The choice between this compound and THZ1 will depend on the specific research question. For studies aiming to dissect the specific functions of CDK7, a more selective and reversible inhibitor like this compound may be preferable. Conversely, for studies where broad transcriptional inhibition is the desired outcome, the polypharmacology of THZ1 might be advantageous.
This guide provides a foundational comparison of this compound and THZ1. Researchers are encouraged to consult the primary literature for more detailed information and to carefully consider the specific context of their experiments when selecting and utilizing these powerful research tools.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. imtm.cz [imtm.cz]
- 5. researchgate.net [researchgate.net]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
LDC4297 vs. Ganciclovir for Human Cytomegalovirus (HCMV): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of the novel CDK7 inhibitor, LDC4297, and the established antiviral drug, ganciclovir (B1264), against human cytomegalovirus (HCMV). The information presented is based on available experimental data to assist researchers in evaluating their potential for antiviral drug development.
At a Glance: Key Efficacy and Cytotoxicity Parameters
The following table summarizes the key quantitative data for this compound and ganciclovir based on in vitro studies.
| Parameter | This compound | Ganciclovir | Cell Line |
| EC50 (AD169-GFP strain) | 24.5 ± 1.3 nM[1] | ~2.60 µM[2] | HFF |
| EC50 (TB40 strain) | 85 ± 1 nM[1] | Not directly compared | HFF |
| GI50 / CC50 | GI50: 4.5 µM[3][4] | CC50: > 50 µg/mL (~196 µM) | HFF |
| Selectivity Index (SI) | >183 (Calculated from GI50/EC50) | >75 (Calculated from CC50/EC50) | HFF |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Half-maximal growth inhibition) and CC50 (Half-maximal cytotoxic concentration) are measures of cytotoxicity. The Selectivity Index (SI = GI50 or CC50 / EC50) is a measure of the drug's specificity for antiviral activity over cellular toxicity. Higher SI values are desirable.
Mechanism of Action: A Tale of Two Targets
This compound and ganciclovir inhibit HCMV replication through distinct mechanisms, targeting different stages of the viral life cycle.
This compound: Targeting Host-Cell Transcription
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[3][5]. CDK7 is a crucial host cell enzyme involved in the regulation of transcription and the cell cycle. By inhibiting CDK7, this compound disrupts the viral replication process at a very early stage. Its multifaceted mode of action includes:
-
Inhibition of Immediate-Early (IE) Gene Expression: this compound blocks the expression of viral immediate-early genes, which are the first set of genes transcribed upon infection and are essential for initiating the replication cascade[1].
-
Interference with Retinoblastoma Protein (Rb) Phosphorylation: The drug interferes with the virus-induced phosphorylation of the host retinoblastoma protein (Rb), a key regulator of the cell cycle. This disruption prevents the virus from creating a cellular environment favorable for its replication[6].
Ganciclovir: A Chain Terminator of Viral DNA Synthesis
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. Its antiviral activity is dependent on its conversion to the active triphosphate form, which then interferes with viral DNA replication. The key steps are:
-
Viral Kinase-mediated Phosphorylation: In HCMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by the viral kinase pUL97. This initial step is crucial for its selective activation in infected cells.
-
Cellular Kinase-mediated Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to the active ganciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase (pUL54), competing with the natural substrate dGTP.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, ganciclovir triphosphate terminates further elongation, thus halting viral genome replication[7].
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
GFP-Based HCMV Replication Assay
This assay is used to determine the half-maximal effective concentration (EC50) of antiviral compounds.
Workflow:
Detailed Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in appropriate media and seeded into 12-well plates.
-
Infection: Cells are infected with a recombinant HCMV strain expressing Green Fluorescent Protein (GFP), such as AD169-GFP, at a specific multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, serial dilutions of the test compounds (this compound or ganciclovir) are added to the wells. A solvent control (e.g., DMSO) is also included.
-
Incubation: The infected and treated cells are incubated for a period of 7 days to allow for multiple rounds of viral replication.
-
Fluorescence Measurement: After incubation, the cells are lysed, and the total GFP fluorescence in each well is measured using a fluorometer. The GFP signal is proportional to the extent of viral replication.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 values are calculated.
Cytotoxicity Assay (Neutral Red Uptake)
This assay is used to determine the cytotoxicity of the compounds (CC50 or GI50) in uninfected cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: HFFs are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or ganciclovir.
-
Incubation: The plates are incubated for a period of 4 to 6 days.
-
Neutral Red Staining: The culture medium is replaced with a medium containing neutral red, a dye that is taken up and retained by viable cells in their lysosomes. The plates are incubated for a few hours.
-
Dye Extraction: The cells are washed, and a destain solution is added to extract the neutral red from the viable cells.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer. The amount of absorbed dye is proportional to the number of viable cells.
-
Data Analysis: The absorbance data is used to determine the concentration of the compound that causes a 50% reduction in cell viability (GI50 or CC50).[8][9][10][11][12]
Head-to-Head Comparison: Impact on Viral Gene Expression
A study directly comparing the effects of this compound and ganciclovir on HCMV-infected HFFs revealed significant differences in their impact on viral protein expression and host cell protein modification[6].
-
This compound: At a concentration of 0.37 µM, this compound effectively inhibited the expression of the immediate-early protein IE1p72, the early protein pUL44, and the early-late protein gB. This confirms its mechanism of action at a very early stage of the replication cycle[1]. Furthermore, this compound was shown to interfere with the HCMV-induced hyperphosphorylation of the retinoblastoma protein (Rb)[6].
-
Ganciclovir: In the same study, a much higher concentration of ganciclovir (20 µM) was required to achieve a similar level of inhibition of viral protein synthesis[6]. This is consistent with its mechanism of action targeting the later stage of viral DNA replication.
Conclusion
This compound and ganciclovir represent two distinct approaches to inhibiting HCMV replication. Ganciclovir, the established therapeutic, effectively targets viral DNA synthesis. In contrast, this compound, a novel CDK7 inhibitor, demonstrates potent antiviral activity at nanomolar concentrations by targeting a host cell factor essential for the earliest stages of viral gene expression.
The significantly lower EC50 value and different mechanism of action of this compound suggest its potential as a promising candidate for further antiviral drug development. Its ability to act at the immediate-early stage of replication could offer a unique advantage over existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for the treatment of HCMV infections.
References
- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. qualitybiological.com [qualitybiological.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of CDK7 Inhibitors LDC4297 and SY-1365 in Preclinical Cancer Models
A Head-to-Head Look at Two Promising Transcriptional Regulators in Oncology Research
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinase 7 (CDK7) has emerged as a promising strategy due to its dual role in regulating the cell cycle and transcription. Two notable small molecule inhibitors, LDC4297 and SY-1365, have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This guide provides a comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Both this compound and SY-1365 are potent and selective inhibitors of CDK7, a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By targeting CDK7, these compounds disrupt the cellular processes that are often hijacked by cancer cells to fuel their uncontrolled growth and proliferation. While both inhibitors have shown efficacy in solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and small cell lung cancer (SCLC), direct head-to-head comparative studies are limited. This analysis synthesizes available data to provide an objective comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound and SY-1365
| Parameter | This compound | SY-1365 (Mevociclib) |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | Cyclin-Dependent Kinase 7 (CDK7) |
| Binding Mode | Reversible, ATP-competitive | Covalent |
| CDK7 IC50 | <5 nM[1] | 20 nM (for CDK7/CycH/MAT1)[2] |
| Cellular Activity | Induces apoptosis in A549, HeLa, and HCT116 cells at 10-100 nM[1]. | Inhibits cell growth in a wide range of cancer cell lines at nanomolar concentrations[3][4]. |
Table 2: Comparative Efficacy in Breast Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (mRNA Transcription) | SY-5609* IC50 (mRNA Transcription) | This compound IC50 (CDK2 Activity) | SY-5609* IC50 (CDK2 Activity) | This compound IC50 (% S-Phase Cells) | SY-5609* IC50 (% S-Phase Cells) |
| MDA-MB-231 | TNBC | ~50 nM | ~50 nM | >100 nM | ~75 nM | >100 nM | ~60 nM |
| MCF-7 | ER+ | ~40 nM | ~60 nM | >100 nM | >100 nM | >100 nM | >100 nM |
*SY-5609 is a structurally related, orally available successor to SY-1365.[5] Data from a study directly comparing this compound and SY-5609 is used here as a surrogate for a direct SY-1365 comparison.[6]
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Dose-dependent reduction in cell viability | [7][8] |
| SY-1365 | Triple-Negative Breast Cancer (TNBC) PDX | 20 mg/kg, i.v., twice weekly for 35 days | Significant tumor growth inhibition | [2][9] |
| SY-1365 | Ovarian Cancer Xenograft | Not specified | Observed antitumor activity | [3][10] |
Experimental Protocols
Cell Viability Assay
A common method to determine the half-maximal inhibitory concentration (IC50) is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or SY-1365 (typically ranging from picomolar to micromolar concentrations) for 48 to 72 hours.
-
Reagent Addition: After the incubation period, MTT reagent is added, and the plates are incubated for another 2-4 hours to allow for formazan (B1609692) crystal formation. For CellTiter-Glo®, the reagent is added to measure ATP levels, which correlates with cell viability.
-
Data Acquisition: The absorbance of the dissolved formazan crystals is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For CellTiter-Glo®, luminescence is measured.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for RNAPII Phosphorylation
This assay is used to confirm the on-target effect of CDK7 inhibitors by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
-
Cell Lysis: Cancer cells are treated with this compound or SY-1365 for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total RNAPII and phosphorylated forms of RNAPII (e.g., Ser2, Ser5, Ser7 of the CTD).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to assess the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Human cancer cells or tumor fragments are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Compound Administration: this compound or SY-1365 is administered to the treatment groups via an appropriate route (e.g., intravenous, oral) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot) to assess target engagement and downstream effects.
Mandatory Visualization
Figure 1. Simplified signaling pathway of CDK7 inhibition.
Figure 2. Experimental workflow for cell viability assays.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [pubmed.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. researchgate.net [researchgate.net]
LDC4297: A new frontier in antiviral combination therapy
A comparative guide to the synergistic effects of the selective CDK7 inhibitor LDC4297 with other antiviral agents, supported by experimental data for researchers, scientists, and drug development professionals.
The landscape of antiviral therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. This compound, a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising candidate for such strategies. By targeting a host cell factor essential for the replication of a broad range of viruses, this compound presents a high barrier to the development of resistance. This guide provides an objective comparison of this compound's performance in combination with other antiviral drugs, focusing on the synergistic inhibition of human cytomegalovirus (HCMV), a major cause of morbidity in immunocompromised individuals.
Mechanism of Action: A Dual-Pronged Attack on Viral Replication
This compound exerts its antiviral effect by inhibiting the host protein CDK7. CDK7 is a crucial component of the transcription factor IIH (TFIIH), which plays a vital role in the initiation of transcription and the regulation of the cell cycle.[1][2] By inhibiting CDK7, this compound disrupts the viral gene expression cascade at the immediate-early stage, a critical step for successful viral replication.[1][2] Furthermore, this compound's interference with cell cycle regulation, including the phosphorylation of the retinoblastoma protein (Rb), adds another layer to its multifaceted antiviral action.[1]
Recent studies have highlighted the significant synergistic effects of this compound when combined with inhibitors of the HCMV-encoded protein kinase pUL97. This viral kinase is essential for several stages of the viral life cycle, including viral DNA synthesis and nuclear egress. The dual targeting of both a host (CDK7) and a viral (pUL97) kinase has been shown to be a highly effective strategy for inhibiting HCMV replication.
Quantitative Analysis of Synergistic Effects
The synergistic antiviral activity of this compound in combination with four different pUL97 inhibitors (Maribavir, Gö6976, Ax7396, and Vi7392) has been rigorously evaluated. The following tables summarize the 50% and 90% effective concentrations (EC50 and EC90) for each drug individually and in combination, as well as the calculated dose reduction fold, which quantifies the benefit of the combination therapy.
Table 1: Synergistic Antiviral Activity of this compound and pUL97 Inhibitors against HCMV
| Drug Combination (pUL97 inhibitor + this compound) | EC50 (µM) - Single Drug | EC50 (µM) - Combination | Dose Reduction Fold (EC50) |
| Maribavir | 0.26 | 0.043 | 6.0 |
| This compound | 0.009 | 0.0004 | 22.5 |
| Gö6976 | 1.1 | 0.22 | 5.0 |
| This compound | 0.009 | 0.002 | 4.5 |
| Ax7396 | 0.13 | 0.041 | 3.2 |
| This compound | 0.009 | 0.0004 | 22.5 |
| Vi7392 | 0.81 | 0.25 | 3.2 |
| This compound | 0.009 | 0.0025 | 3.6 |
Table 2: Enhanced Potency at Higher Inhibitory Concentrations (EC90)
| Drug Combination (pUL97 inhibitor + this compound) | EC90 (µM) - Single Drug | EC90 (µM) - Combination | Dose Reduction Fold (EC90) |
| Maribavir | 0.54 | 0.09 | 6.0 |
| This compound | 0.027 | 0.0009 | 30.0 |
| Gö6976 | 3.5 | 0.39 | 9.0 |
| This compound | 0.027 | 0.0039 | 6.9 |
| Ax7396 | 0.28 | 0.08 | 3.5 |
| This compound | 0.027 | 0.0008 | 33.8 |
| Vi7392 | 2.7 | 0.45 | 6.0 |
| This compound | 0.027 | 0.0045 | 6.0 |
Data sourced from Wild et al., 2022, International Journal of Molecular Sciences.
Experimental Protocols
The synergistic effects of this compound with pUL97 inhibitors were determined using the following key experimental methodologies:
HCMV Green Fluorescent Protein (GFP)-Based Replication Assay
This assay utilizes a recombinant HCMV strain that expresses GFP, allowing for the quantification of viral replication through fluorescence measurement.
-
Cell Culture and Infection: Primary human foreskin fibroblasts (HFFs) are seeded in 12-well plates and infected with the GFP-expressing HCMV strain (e.g., AD169-GFP) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the individual drugs (this compound or a pUL97 inhibitor) or their combinations at a fixed concentration ratio. A solvent control (e.g., DMSO) is also included.
-
Incubation: The infected and treated cells are incubated for 7 days at 37°C in a 5% CO2 atmosphere to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: After the incubation period, the cells are lysed, and the total GFP fluorescence of the cell lysates is measured using a multilabel counter. The percentage of viral inhibition is calculated relative to the solvent control.
-
Data Analysis: The EC50 and EC90 values are determined by plotting the percentage of inhibition against the drug concentrations and fitting the data to a dose-response curve.
Loewe Additivity Fixed-Dose Assay
This method is used to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Experimental Setup: The HCMV GFP-based replication assay is performed as described above, with the inclusion of drug combinations at a fixed dose ratio (e.g., 1:1000 for a pUL97 inhibitor to this compound).
-
Data Analysis with CompuSyn Software: The dose-response data for the individual drugs and their combination are analyzed using software like CompuSyn. This program calculates a Combination Index (CI).
-
Interpretation of Combination Index (CI):
-
CI < 1: Indicates synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Broad-Spectrum Potential of this compound
While the synergistic effects have been most extensively studied in the context of HCMV, this compound as a single agent has demonstrated broad-spectrum antiviral activity against a range of other viruses. This includes other herpesviruses (such as HSV-1, HSV-2, and VZV), adenoviruses, poxviruses, retroviruses (HIV-1), and orthomyxoviruses (Influenza A).[3] This suggests that this compound could be a valuable component in combination therapies for a variety of viral infections, a prospect that warrants further investigation.
Conclusion
The selective CDK7 inhibitor this compound demonstrates strong synergistic antiviral activity when combined with pUL97 inhibitors against human cytomegalovirus. This combination therapy allows for a significant reduction in the required doses of each drug, potentially leading to improved therapeutic outcomes and a lower risk of side effects. The dual targeting of both host and viral factors represents a robust strategy to combat viral replication and the emergence of drug resistance. The findings presented in this guide underscore the potential of this compound as a cornerstone of future antiviral combination therapies and encourage further research into its synergistic potential against a wider array of viral pathogens.
References
- 1. 2.7. HCMV GFP-Based Replication Assay [bio-protocol.org]
- 2. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDK7 Inhibitors: LDC4297 and BS-181
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This guide provides a detailed head-to-head comparison of two notable small molecule inhibitors of CDK7: LDC4297 and BS-181. This objective analysis, supported by available experimental data, aims to inform researchers in their selection and application of these chemical probes.
Executive Summary
Both this compound and BS-181 are potent ATP-competitive inhibitors of CDK7, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound was developed from a kinase-biased library centered on BS-181, indicating a shared chemical scaffold and mechanism of action. However, they exhibit key differences in their kinase selectivity profiles and reported potencies. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to provide a comprehensive overview of their performance.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and BS-181 against CDK7 and a panel of other cyclin-dependent kinases.
Table 1: Inhibitory Potency (IC50) against CDK7
| Compound | IC50 (nM) for CDK7 | Reference |
| This compound | <5 | [1] |
| BS-181 | 21 | [1] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound IC50 (nM) | BS-181 IC50 (nM) | Reference |
| CDK7 | <5 | 21 | [1] |
| CDK1 | 54 | >3000 | [1] |
| CDK2 | 6 | 880 | [1] |
| CDK4 | >10,000 | >3000 | [1] |
| CDK5 | - | 3000 | [1] |
| CDK6 | >10,000 | >3000 | [1] |
| CDK9 | 1710 | 4200 | [1] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Targeting the Master Regulator
CDK7 acts as a central node in two fundamental cellular processes:
-
Transcription: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues. This phosphorylation is essential for transcription initiation and elongation.
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops. This activation is critical for progression through the different phases of the cell cycle.
Both this compound and BS-181 inhibit the kinase activity of CDK7, leading to a downstream cascade of events including:
-
Inhibition of RNAPII CTD phosphorylation, leading to transcriptional suppression.
-
Blockade of cell cycle progression, primarily causing a G1 phase arrest.
-
Induction of apoptosis in cancer cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CDK7 signaling pathway and a typical experimental workflow for comparing CDK7 inhibitors.
Caption: CDK7 signaling pathway and points of inhibition by this compound and BS-181.
Caption: A typical experimental workflow for the head-to-head comparison of CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the robust comparison of inhibitor performance. Below are outlines for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BS-181 against CDK7 and a panel of other kinases.
Methodology:
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, substrate peptide (e.g., GST-CTD), [γ-³²P]ATP, kinase buffer, this compound, and BS-181.
-
Procedure:
-
Prepare serial dilutions of this compound and BS-181.
-
In a microplate, combine the kinase, substrate, and inhibitor at various concentrations in the kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound and BS-181 on cancer cell lines.
Methodology:
-
Reagents: Cancer cell line of interest, complete culture medium, this compound, BS-181, and a viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and BS-181 for a specified duration (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
Objective: To evaluate the effect of this compound and BS-181 on the phosphorylation of CDK7 target proteins.
Methodology:
-
Reagents: Cancer cell line, this compound, BS-181, lysis buffer, primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser7, anti-CDK1, anti-phospho-CDK1), and secondary antibodies.
-
Procedure:
-
Treat cells with various concentrations of this compound and BS-181 for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.
Conclusion
References
Validating the Mechanism of LDC4297 Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the mechanism of action of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By examining experimental data and detailed protocols, this document aims to equip researchers with the necessary information to objectively assess the utility of this compound in mimicking genetic ablation of its target.
Introduction to this compound and its Target, CDK7
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK7[1][2][3]. CDK7 plays a crucial dual role in regulating the cell cycle and transcription[2][4]. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[2]. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation[3][5]. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology[4][6][7].
The Imperative of Target Validation
Validating that the effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a cornerstone of drug development. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout or siRNA-mediated gene knockdown, provide a "gold standard" for target validation by observing the cellular phenotype upon removal or reduction of the target protein[8][9]. This guide compares the phenotypic outcomes of this compound treatment with those of genetic perturbation of CDK7, thereby substantiating this compound's on-target mechanism of action.
Comparative Analysis: this compound vs. Genetic Approaches
The primary mechanism of action of this compound is the inhibition of CDK7's kinase activity. This leads to two main cellular consequences: cell cycle arrest and transcriptional inhibition. Genetic knockdown or knockout of CDK7 is expected to produce similar effects.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic inhibition of CDK7.
Table 1: Comparison of Effects on Cell Viability
| Approach | Cell Line | Method | Endpoint | Result | Reference |
| Pharmacological | Pancreatic Cancer Panel | This compound Treatment | ATP-based viability assay | GI50 values in the nanomolar range | [2] |
| A549, HeLa, HCT116 | This compound Treatment | Apoptosis Assay | Concentration-dependent induction of apoptosis | [10] | |
| Genetic | Gastric Cancer Cells | CDK7 Knockdown (siRNA) | Cell Proliferation Assay | Reduced cell proliferation | [2] |
| Triple-Negative Breast Cancer | CDK7 Knockout (CRISPR/Cas9) | Cell Proliferation Assay | Reduced cell proliferation | [2] | |
| Hepatocellular Carcinoma | CDK7 Knockout (CRISPR screen) | Cell Fitness | Identified as a therapeutic target | [6] |
Table 2: Comparison of Effects on Transcription
| Approach | Cell Line | Method | Endpoint | Result | Reference |
| Pharmacological | Panc89, Mia-Paca2 | This compound Treatment (0.1 µM) | RNAseq Analysis | Significant alteration of gene expression (8484 genes in Panc89, 5171 in Mia-Paca2) | [2] |
| Human Cells | This compound Treatment | In vitro Transcription Assay | Inhibition of RNAPII Ser5 and Ser7 phosphorylation | [3] | |
| Genetic | Not explicitly detailed in the provided results | CDK7 Knockdown/Knockout | Gene Expression Analysis | Expected to phenocopy this compound's effects on transcription |
Table 3: Comparison of Effects on Cell Cycle
| Approach | Cell Line | Method | Endpoint | Result | Reference |
| Pharmacological | Panc89, Mia-Paca2 | This compound Treatment | Western Blot for CDK T-loop phosphorylation | Reduction in T-loop phosphorylation of CDK4 | [2] |
| Tumor Cell Lines | This compound Treatment | Flow Cytometry | Cell-type-specific G1 or G2/M delay | [3] | |
| Genetic | Not explicitly detailed in the provided results | CDK7 Knockdown/Knockout | Cell Cycle Analysis | Expected to cause cell cycle arrest due to lack of CDK activation |
Experimental Protocols
Pharmacological Inhibition with this compound
1. Cell Viability Assay:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercial ATP-based assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response curves using appropriate software.
2. Western Blot Analysis for Phospho-Proteins:
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 3 to 12 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-CDK4 T-loop, p-RNAPII Ser5/7).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Genetic Validation using CRISPR-Cas9
1. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the CDK7 gene using online tools (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for the sgRNAs.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cells with the lentivirus in the presence of polybrene.
3. Selection and Validation of Knockout Cells:
-
Select the transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cells and validate the knockout of CDK7 by Western blotting and genomic DNA sequencing (e.g., Sanger sequencing or TIDE analysis).
4. Phenotypic Analysis:
-
Perform functional assays on the CDK7 knockout and control (transduced with a non-targeting sgRNA) cell populations, such as cell proliferation assays, cell cycle analysis by flow cytometry, and RNA sequencing to assess changes in gene expression.
Mandatory Visualizations
Signaling Pathway of CDK7
Caption: The dual role of CDK7 in cell cycle control and transcription.
Experimental Workflow: Pharmacological vs. Genetic Validation
Caption: Workflow comparing pharmacological and genetic target validation.
Conclusion
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Personal protective equipment for handling LDC4297
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of LDC4297, a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.
| Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Recommended for splash protection. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn over personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, use a fume hood. |
Operational and Disposal Plans
A clear, step-by-step plan for the lifecycle of this compound in the laboratory—from receiving to disposal—is critical for operational efficiency and safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C or -80°C for long-term stability.[1][2]
Handling and Preparation of Solutions
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Weighing: Use an analytical balance within a ventilated enclosure if possible.
-
Solution Preparation: this compound is soluble in DMF, DMSO, and Ethanol.[3] Follow established laboratory protocols for dissolving the compound to the desired concentration.
-
Avoid Contact: Minimize direct contact with the skin and eyes by wearing the appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container for hazardous chemical waste disposal.
Experimental Protocols and Data
This compound is a selective inhibitor of CDK7 with an IC50 value of less than 5 nM.[3] It has been shown to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses, including human cytomegalovirus (HCMV).[3][4]
Key Experimental Data
| Parameter | Value | Cell Lines/Conditions |
| CDK7 IC50 | <5 nM | In vitro kinase assay |
| HCMV EC50 | 24.5 nM | Human fibroblasts |
| Apoptosis Induction | 10-100 nM | A549, HeLa, HCT116 cells |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of its mechanism and proper handling, the following diagrams illustrate the CDK7 signaling pathway targeted by this compound and the recommended experimental workflow.
Caption: this compound laboratory workflow from receipt to disposal.
Caption: this compound inhibits CDK7, affecting transcription and cell cycle.
References
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